REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:10]([CH2:11][O:12][CH2:13][c:14]2[cH:15][c:16]([O:21][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[c:17]([F:20])[cH:18][cH:19]2)([CH3:28])[CH3:29])[cH:8][cH:9]1.[Cl:30][c:31]1[cH:32][c:33]([C:34]([CH3:35])([CH3:36])[CH2:37][O:38][CH2:39][c:40]2[cH:41][cH:42][c:43]([F:44])[c:45]([O:46][c:47]3[cH:48][cH:49][cH:50][cH:51][cH:52]3)[cH:53]2)[cH:54][cH:55][c:56]1[O:57][CH2:58][CH3:59].[cH:60]1[cH:61][cH:62][cH:63][cH:64][cH:65]1>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:10]([CH2:11][OH:12])([CH3:28])[CH3:29])[cH:8][cH:9]1.[CH3:13][c:14]1[cH:15][c:16]([O:21][c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[c:17]([F:20])[cH:18][cH:19]1
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Name
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CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(C(C)(C)CO)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(F)c(Oc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:10]([CH2:11][O:12][CH2:13][c:14]2[cH:15][c:16]([O:21][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[c:17]([F:20])[cH:18][cH:19]2)([CH3:28])[CH3:29])[cH:8][cH:9]1.[Cl:30][c:31]1[cH:32][c:33]([C:34]([CH3:35])([CH3:36])[CH2:37][O:38][CH2:39][c:40]2[cH:41][cH:42][c:43]([F:44])[c:45]([O:46][c:47]3[cH:48][cH:49][cH:50][cH:51][cH:52]3)[cH:53]2)[cH:54][cH:55][c:56]1[O:57][CH2:58][CH3:59].[cH:60]1[cH:61][cH:62][cH:63][cH:64][cH:65]1>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([C:10]([CH2:11][OH:12])([CH3:28])[CH3:29])[cH:8][cH:9]1.[CH3:13][c:14]1[cH:15][c:16]([O:21][c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[c:17]([F:20])[cH:18][cH:19]1
|
Name
|
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(C(C)(C)CO)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(F)c(Oc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |